molecular formula C4HF3INO B12967110 2-Iodo-4-(trifluoromethyl)oxazole

2-Iodo-4-(trifluoromethyl)oxazole

Cat. No.: B12967110
M. Wt: 262.96 g/mol
InChI Key: LKVJAKAVEAHRFR-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-(trifluoromethyl)oxazole typically involves the iodination of 4-(trifluoromethyl)oxazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 2-position .

Industrial Production Methods: Industrial production methods for this compound may involve scalable and cost-effective processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)oxazole
  • 2-Chloro-4-(trifluoromethyl)oxazole
  • 2-Fluoro-4-(trifluoromethyl)oxazole

Comparison: Compared to its halogenated analogs, 2-Iodo-4-(trifluoromethyl)oxazole exhibits unique reactivity due to the larger atomic radius and higher polarizability of the iodine atom.

Properties

Molecular Formula

C4HF3INO

Molecular Weight

262.96 g/mol

IUPAC Name

2-iodo-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C4HF3INO/c5-4(6,7)2-1-10-3(8)9-2/h1H

InChI Key

LKVJAKAVEAHRFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)I)C(F)(F)F

Origin of Product

United States

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